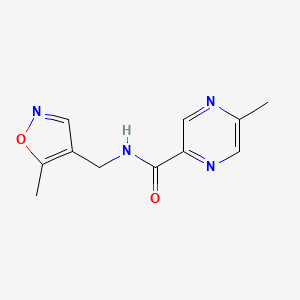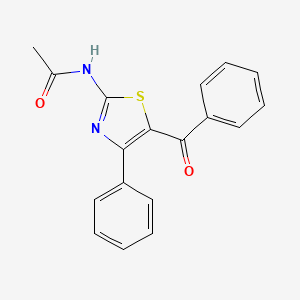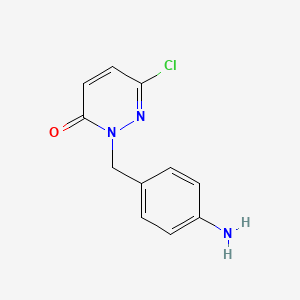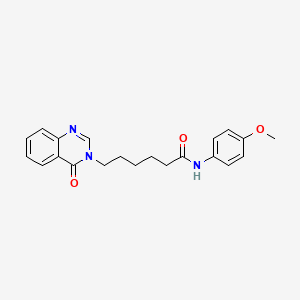
5-methyl-N-((5-methylisoxazol-4-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-((5-methylisoxazol-4-yl)methyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.243. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis, characterization, and cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlights the importance of these compounds in medical chemistry. These derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Biological Activity
- The development of benzamide-based 5-aminopyrazoles and their fused heterocycles, showcasing remarkable antiavian influenza virus activity, underlines the therapeutic potential of pyrazine derivatives. Among synthesized compounds, eight exhibited significant antiviral activities, highlighting their importance in addressing infectious diseases (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antitumor Applications
- Research on substituted pyrazinecarboxamides focuses on their synthesis and biological evaluation, discussing the structure-activity relationships between chemical structures and their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. These findings are vital for developing new treatments for infectious diseases and as potential herbicides (Doležal et al., 2006).
Molecular Modeling and Drug Design
- A study on the synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents illustrates the use of these compounds in cancer treatment. This research emphasizes the importance of molecular design in developing new therapeutic agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Chemical Properties and Reactions
- The regioselective synthesis of pyrazole derivatives and their evaluation as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase provides insights into the design of antimalarial drugs. This research contributes to the fight against malaria by exploring new chemical entities capable of inhibiting critical biological pathways in the parasite (Vah et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular level, potentially leading to therapeutic benefits .
Properties
IUPAC Name |
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-3-13-10(6-12-7)11(16)14-4-9-5-15-17-8(9)2/h3,5-6H,4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTHBSGKTKFHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=C(ON=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834569.png)

![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)



![Methyl 3-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2834584.png)
![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)
![6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2834588.png)

![3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2834590.png)
